N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the chlorobenzyl and ethoxyphenyl groups. The final step involves the formation of the pyrrolidine-3-carboxamide moiety. Common reagents used in these reactions include hydrazine hydrate, carbon disulfide, and various chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves multiple pathways. In cancer cells, it inhibits the activity of specific protein kinases, leading to cell cycle arrest and apoptosis. In inflammation, it modulates the nuclear factor kappa B (NF-κB) pathway, reducing the production of inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene]nitramide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides
Properties
Molecular Formula |
C22H21ClN4O3S |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H21ClN4O3S/c1-2-30-18-9-7-17(8-10-18)27-13-15(12-20(27)28)21(29)24-22-26-25-19(31-22)11-14-3-5-16(23)6-4-14/h3-10,15H,2,11-13H2,1H3,(H,24,26,29) |
InChI Key |
UMGRFMWTIQYTJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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